1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid is a compound that plays a significant role in organic synthesis, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under acidic conditions and ease of removal under mild acidic conditions .
Preparation Methods
The synthesis of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butyloxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. This deprotection step is crucial in peptide synthesis.
Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further reacted to form peptides or other derivatives.
Scientific Research Applications
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amines. The Boc group helps in the stepwise synthesis of peptides by protecting the amino group from unwanted reactions.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Industry: The compound is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine . This stepwise protection and deprotection mechanism is crucial for the successful synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid can be compared with other similar compounds used in peptide synthesis, such as:
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another commonly used protecting group for amines in peptide synthesis.
Benzyl (Bn) Group: The Bn group is used for side-chain protection in peptide synthesis.
The uniqueness of this compound lies in its stability under acidic conditions and ease of removal under mild acidic conditions, making it a versatile and widely used protecting group in organic synthesis.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZRHGGXRMHKJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349825 |
Source
|
Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345955-48-8 |
Source
|
Record name | 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 345955-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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